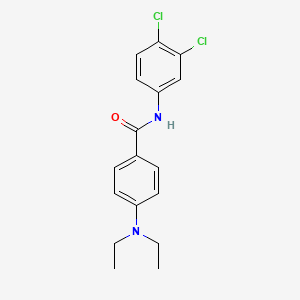

![molecular formula C17H15N3O3S B5509172 N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a compound with potential applications in various fields due to its unique structure and properties. While specific research directly addressing this exact compound was not identified, related compounds have been synthesized and studied for their properties and applications, particularly in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves linear synthesis techniques, utilizing starting materials such as 2-chloro N-aryl substituted acetamide derivatives and employing catalytic hydrogenation methods for functional group transformations. For instance, Vinayak et al. (2014) explored the synthesis of novel compounds with cytotoxicity on various cell lines, utilizing LCMS, IR, 1H, and 13C spectroscopies for characterization (Vinayak et al., 2014). Similarly, Zhang Qun-feng (2008) reported on the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting the role of catalysis in synthesis (Zhang Qun-feng, 2008).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular conformation, intermolecular interactions, and overall geometry of similar compounds. For example, the study on the crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside elucidates the hexagonal space group and intermolecular hydrogen bonding patterns (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactivity of related compounds can vary significantly, involving reactions such as acetylation, formylation, and the formation of Schiff bases. Farouk et al. (2021) detailed the chemical behavior of a N-pyrimidinylacetamide derivative, demonstrating its utility in constructing nitrogen heterocyclic compounds through reactions with bifunctional nucleophiles (Farouk et al., 2021).

Applications De Recherche Scientifique

Synthesis and Antinociceptive Activity

N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, among other derivatives, has been synthesized and investigated for antinociceptive activity. The compounds have been found to exhibit significant antinociceptive effects, with some derivatives showing higher potency than aspirin in modified Koster's Test in mice. This suggests potential therapeutic applications for pain management. The study also explored the quantitative relationships between structural parameters of the compounds and their antinociceptive activity, revealing a close relationship with the first-order molecular connectivity index (Dogruer, Şahin, Ünlü, & Ito, 2000).

Pharmacokinetics and Disposition

Another aspect of research involves the pharmacokinetics and disposition of similar compounds, like the thiouracil derivative PF-06282999, which is an irreversible inactivator of the myeloperoxidase enzyme and under investigation for cardiovascular diseases. This research provides insights into the elimination mechanisms and metabolic stability of such compounds, highlighting their physicochemical properties conducive to non-metabolic routes of elimination and predicting human pharmacokinetics based on preclinical species. Renal excretion of the unchanged parent compound has been identified as the principal clearance mechanism in humans, supported by preclinical studies (Dong et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Additionally, the antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles have been evaluated, revealing promising antibacterial and antifungal activities against various pathogens. One compound in particular showed significant anti-inflammatory activity, indicating potential for development into therapeutic agents targeting microbial infections and inflammation (Sowmya et al., 2017).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-23-13-6-4-12(5-7-13)18-16(21)11-20-17(22)9-8-14(19-20)15-3-2-10-24-15/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBCYFDQADWBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)

![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)